7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a unique structure characterized by a triazole ring fused to a pyrimidine ring, with a phenylethenyl group attached at the 7-position. Its structural motif is significant in medicinal chemistry due to its potential biological activities, particularly in antiviral applications against dengue virus replication.
The compound is cataloged under the Chemical Abstracts Service number 91823-31-3 and can be found in various chemical databases, including PubChem and BenchChem. It is classified as a triazolopyrimidine derivative, which are known for their diverse pharmacological properties and potential therapeutic applications .
The synthesis of 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. A common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-2-buten-1-ones under specific conditions. The reaction typically requires careful control of temperature and pH to optimize yield and purity.
In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to enhance efficiency and product quality .
The molecular formula of 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is C13H10N4. The molar mass is approximately 222.25 g/mol. The structural representation includes:
The InChI representation is InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+ .
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions depending on the reagents used.
The products formed from these reactions depend on specific conditions and reagents. For example:
The mechanism of action for 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine primarily involves its interaction with the NS5-RNA-dependent RNA polymerase enzyme. This enzyme plays a crucial role in the replication cycle of the dengue virus. By binding to the enzyme, this compound inhibits its activity, thereby preventing viral replication within host cells. This mechanism highlights its potential as an antiviral agent .
7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine exhibits moderate stability under standard laboratory conditions but requires specific handling when subjected to strong oxidizing or reducing agents due to its reactive functional groups.
Reactivity may vary based on environmental conditions such as pH and temperature, influencing its stability and interaction with other compounds .
This compound has shown promise in medicinal chemistry due to its antiviral properties against dengue virus replication. Its unique structural features allow it to interact specifically with viral enzymes, making it a candidate for further research in antiviral drug development. Additionally, compounds of this class are being explored for their potential applications in treating other viral infections and possibly in cancer therapy due to their ability to inhibit cellular proliferation mechanisms .
The core [1,2,4]triazolo[1,5-a]pyrimidine scaffold is efficiently constructed via cyclocondensation reactions between 1,2,4-triazole-3,5-diamine and carbonyl synthons. For 7-[(E)-2-phenylethenyl] derivatives, regioselective synthesis is achieved using (E)-1-phenylbut-2-en-1-one precursors under mild conditions (ethanol, reflux), yielding the target compound in >85% purity without chromatographic separation [10]. This method leverages the inherent reactivity of α,β-unsaturated ketones to direct bond formation at the C7 position. Alternative oxidative cyclization protocols using iodobenzene diacetate (IBD) enable the conversion of pyrimidinylhydrazones into triazolopyrimidines at room temperature in dichloromethane, though yields are moderate (57-81%) due to competing Dimroth rearrangement [9].
Table 1: Comparative One-Pot Synthesis Methods
Precursor | Conditions | Reaction Time | Yield (%) | Regioselectivity |
---|---|---|---|---|
1-Phenylbut-2-en-1-one | EtOH, reflux | 2-4 h | 85-90% | C7 functionalization |
Pyrimidinylhydrazones | IBD, CH₂Cl₂, rt | 4-24 h | 57-81% | Variable |
1-Aryl-1,3-butanediones | AcOH, 80°C | 6 h | 70-78% | C5 functionalization |
Regiocontrol in triazolopyrimidine functionalization is governed by electronic asymmetry and steric constraints of the bicyclic system. The C5 position exhibits nucleophilic character, preferentially undergoing electrophilic substitution, while C7 is more amenable to cross-coupling reactions due to reduced steric hindrance [10]:
Table 2: Position-Specific Functionalization Strategies
Position | Reaction Type | Preferred Reagents | Key Limitations |
---|---|---|---|
C5 | Electrophilic substitution | POCl₃, POBr₃, Vilsmeier reagent | Over-halogenation at C7 |
C6 | Nucleophilic displacement | Cu-catalyzed amination, Suzuki | Requires 6-halo pre-functionalization |
C7 | Cross-coupling | Pd(PPh₃)₄, vinyltributyltin | Homocoupling side products |
Structural hybridization enhances target engagement by combining the triazolopyrimidine core with bioactive fragments. The 7-[(E)-2-phenylethenyl] moiety serves as a conformational lock that stabilizes the extended π-system for protein binding:
Table 3: Bioactive Hybrid Scaffolds Incorporating 7-[(E)-2-Phenylethenyl]
Hybrid Structure | Biological Target | Potency | Mechanistic Role of Styryl Group |
---|---|---|---|
Cycloheptathiophene-carboxamide | Influenza PA-PB1 interface | IC₅₀ = 1.1 μM | Hydrophobic cavity occupation |
Indole-triazolopyrimidine | ERK signaling pathway | IC₅₀ = 9.47 μM | Allosteric kinase inhibition |
DNA gyrase inhibitor conjugate | Bacterial DNA gyrase | MIC = 0.25 μg/mL | DNA π-stacking enhancement |
The intrinsic hydrophobicity of 7-[(E)-2-phenylethenyl]-triazolopyrimidine (clogP = 3.8) necessitates strategic modifications for pharmaceutical applications:
Table 4: Solubility-Enhancing Structural Modifications
Modification Approach | Representative Compound | Aqueous Solubility (μg/mL) | clogP |
---|---|---|---|
Parent styryl derivative | 7-[(E)-2-phenylethenyl] | 32 | 3.8 |
C2-amino substitution | 2-Morpholino analogue | 256 | 2.6 |
Pyridyl isostere | 7-[(E)-2-(4-pyridyl)ethenyl] | 89 | 2.9 |
Succinate salt | Acid addition salt | 417 | N/A |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1